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Compound of Interest

Compound Name:
Ethyl 3-[(4-

fluorophenyl)thio]propanoate

CAS No.: 57247-34-4

Cat. No.: B1621296 Get Quote

Optimizing the Thio-Michael Addition Scaffold for
Medicinal Chemistry
Executive Summary
Ethyl 3-[(4-fluorophenyl)thio]propanoate (CAS 57247-34-4) is a specialized organosulfur

intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.

Structurally, it combines a lipophilic 4-fluorophenyl thioether tail with a reactive ethyl ester

headgroup. This bifunctionality makes it a critical "linker" scaffold in the development of PPAR

agonists, MMP inhibitors, and metabolically stable bioisosteres.

This guide provides a rigorous technical analysis of the compound’s synthesis, purification, and

application logic. It is designed for researchers requiring a self-validating protocol for

generating this pharmacophore with high purity (>98%).

Chemical Profile & Properties[1][2][3][4][5][6]
The incorporation of the fluorine atom at the para-position of the phenyl ring serves a dual

purpose: it blocks metabolic oxidation at the most reactive site (enhancing in vivo half-life) and

modulates the lipophilicity (LogP) of the thioether chain.
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Property Value Notes

CAS Number 57247-34-4

IUPAC Name

Ethyl 3-(4-

fluorophenylsulfanyl)propanoat

e

Molecular Formula C₁₁H₁₃FO₂S

Molecular Weight 228.28 g/mol

Physical State Colorless to pale yellow liquid Oily consistency

Boiling Point ~140–145 °C at 1 mmHg
Estimated (high vacuum

required)

Solubility Soluble in DCM, EtOAc, MeOH Insoluble in water

Flash Point >110 °C
Non-flammable under standard

conditions

Synthetic Pathway: The Thio-Michael Addition
The most robust route to CAS 57247-34-4 is the Thio-Michael addition of 4-fluorothiophenol to

ethyl acrylate. This reaction is atom-economical and proceeds under mild basic catalysis.

Mechanistic Insight
The reaction is initiated by the deprotonation of the thiol (pKa ~6) by a catalytic base (e.g.,

Triethylamine). The resulting thiolate anion acts as a soft nucleophile, attacking the

-carbon of the

-unsaturated ester (ethyl acrylate). The resulting enolate intermediate is rapidly protonated to
yield the final thioether.

Reaction Diagram (DOT)
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Figure 1: Mechanism of the base-catalyzed Thio-Michael addition yielding CAS 57247-34-4.

Experimental Protocol
Standardized for 50 mmol scale.

Reagents
4-Fluorothiophenol: 6.41 g (50 mmol)

Ethyl Acrylate: 5.51 g (55 mmol, 1.1 eq)

Triethylamine (Et₃N): 0.25 g (0.5 mmol, 1 mol%)

Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Methodology
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an

addition funnel. Purge with nitrogen to prevent disulfide formation (oxidation of the starting

thiol).

Solvation: Dissolve 4-fluorothiophenol (6.41 g) in 50 mL of anhydrous DCM. Add the catalytic

triethylamine (0.35 mL).

Note: The solution may turn slightly yellow due to thiolate formation.

Addition: Cool the flask to 0°C (ice bath). Add ethyl acrylate dropwise over 20 minutes.
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Control: The reaction is exothermic. Maintain internal temperature <10°C to prevent

polymerization of the acrylate.

Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours.

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot (Rf ~0.6) should disappear;

the product appears at Rf ~0.4.

Quench & Workup:

Wash the reaction mixture with 1M HCl (20 mL) to remove the amine catalyst.

Wash with sat. NaHCO₃ (20 mL) to remove any unreacted thiol or acrylic acid byproducts.

Wash with Brine (20 mL).

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure (Rotavap).

Purification Workflow (DOT)
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Figure 2: Purification logic tree based on reaction scale.
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Applications in Drug Discovery[10]
This compound is rarely the final API; it is a versatile building block.

PPAR Agonist Synthesis
Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism. The "thio-

propanoate" tail is a classic pharmacophore in PPAR-

agonists (e.g., GW501516 analogs).

Workflow: The ethyl ester is hydrolyzed to the acid (LiOH/THF), which then serves as the

polar "head" group required for receptor binding in the ligand-binding pocket.

Metabolic Stability (The Fluorine Effect)
The 4-fluoro substitution is intentional. In non-fluorinated analogs (phenyl-thio), the para-

position is susceptible to Cytochrome P450 hydroxylation.

C-H Bond Energy: ~99 kcal/mol.

C-F Bond Energy: ~116 kcal/mol.

Result: The C-F bond is metabolically inert, extending the in vivo half-life of the drug

candidate without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs F =

1.47 Å).

Oxidation to Sulfones
The thioether sulfur can be selectively oxidized to a sulfoxide (using 1 eq mCPBA) or a sulfone

(using 2 eq mCPBA). Sulfones are strong hydrogen bond acceptors and are often explored in

SAR (Structure-Activity Relationship) studies to tune polarity.

Safety & Handling (E-E-A-T)
Thiol Stench: 4-Fluorothiophenol has a pungent, disagreeable odor. All reactions must be

performed in a well-ventilated fume hood. Bleach (NaOCl) should be kept handy to

neutralize any spills (oxidizes thiol to odorless disulfide/sulfonate).
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Skin Irritation: Acrylates are potent sensitizers. Double-gloving (Nitrile) is recommended.

Storage: Store the final ester under nitrogen at 4°C. Thioethers can slowly oxidize to

sulfoxides upon prolonged exposure to air.
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To cite this document: BenchChem. [Technical Guide: Ethyl 3-[(4-
fluorophenyl)thio]propanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1621296#ethyl-3-4-fluorophenyl-thio-propanoate-
cas-57247-34-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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